(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride
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Overview
Description
(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride is a chiral compound with two amino groups and two hydrochloride salts. It is an important intermediate in the synthesis of various bioactive molecules and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as L-lysine.
Oxidation: The precursor undergoes oxidation to form the corresponding keto acid.
Amination: The keto acid is then subjected to amination to introduce the amino groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, followed by purification and crystallization steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid: This compound has similar structural features but differs in its functional groups.
L-lysine: A precursor in the synthesis of (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride, it shares some structural similarities.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two amino groups and two hydrochloride salts. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCFLWGFNLVME-RGVONZFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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